10-tetradecenol, Z
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
10-tetradecenol, Z, can be synthesized through various methods. One common approach involves the reduction of 10-tetradecenoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound, often involves the catalytic hydrogenation of 10-tetradecenoic acid. This method is preferred due to its efficiency and scalability. The reaction is conducted under high pressure and temperature, using a suitable catalyst such as palladium on carbon (Pd/C) .
Chemical Reactions Analysis
Types of Reactions
10-tetradecenol, Z, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 10-tetradecenoic acid.
Reduction: 10-tetradecanol.
Substitution: Various esters and ethers.
Scientific Research Applications
10-tetradecenol, Z, has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-tetradecenol, Z, involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as mating and aggregation . The compound’s unsaturated nature allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
10-tetradecenol, Z, can be compared with other similar compounds such as:
1-tetradecanol: A saturated long-chain alcohol with similar physical properties but lacks the unsaturation present in this compound.
9,10-tetradecenol: Another unsaturated alcohol with a double bond at a different position, leading to different chemical reactivity and biological activity.
The uniqueness of this compound, lies in its specific double bond position, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H28O |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(Z)-tetradec-10-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,15H,2-3,6-14H2,1H3/b5-4- |
InChI Key |
KRGSHQFWLNRTDO-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCO |
Canonical SMILES |
CCCC=CCCCCCCCCCO |
Origin of Product |
United States |
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